molecular formula C12H7Cl3O B6331988 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% CAS No. 78143-73-4

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95%

Cat. No. B6331988
CAS RN: 78143-73-4
M. Wt: 273.5 g/mol
InChI Key: LLQHJUZTHZXMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% (2C4DCPP) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid with a molecular weight of 320.22 g/mol and a melting point of 91-93 °C. 2C4DCPP has been found to be useful in numerous areas of scientific research, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biocidal agent.

Scientific Research Applications

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biocidal agent. In organic synthesis, 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been used as a reagent in the synthesis of a variety of compounds, including polychlorinated biphenyls, polychlorinated dibenzofurans, and polychlorinated dibenzo-p-dioxins. In chemical reactions, 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers, polysaccharides, and polypeptides. As a biocidal agent, 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been used to control the growth of bacteria, fungi, and algae.

Mechanism of Action

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% is a chlorinated phenolic compound that has been found to be highly effective as a biocidal agent. It has been found to exert its biocidal activity through a number of mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with metabolic processes. 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has also been found to inhibit the growth of bacteria, fungi, and algae by binding to cell wall components and disrupting cell wall integrity.
Biochemical and Physiological Effects
2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects on organisms. In mammals, 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been found to cause a decrease in the activity of certain enzymes, such as acetylcholinesterase and esterases. In addition, 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been found to cause an increase in the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has also been found to cause a decrease in the activity of certain hormones, such as thyroxine and cortisol.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has been found to be a useful reagent in organic synthesis and as a catalyst in chemical reactions. It has a number of advantages for laboratory experiments, including its low cost, low toxicity, and high reactivity. However, there are also some limitations associated with the use of 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments, including its potential to form hazardous by-products, its susceptibility to hydrolysis, and its poor solubility in polar solvents.

Future Directions

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% has a wide range of potential applications in scientific research, and there are a number of potential future directions for research on this compound. These future directions include further research into its mechanism of action and its biochemical and physiological effects, as well as research into its potential applications in the synthesis of complex molecules and the development of new biocidal agents. In addition, further research into the advantages and limitations of 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% for laboratory experiments is needed. Finally, further research into the environmental fate and toxicity of 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% is also needed.

Synthesis Methods

2-Chloro-4-(2,5-dichlorophenyl)phenol, 95% can be synthesized from 2,5-dichlorophenol and chlorine gas using a two-step reaction process. In the first step, the 2,5-dichlorophenol is reacted with chlorine gas in an aqueous medium at a temperature of 30-35 °C to form a chlorination product. The chlorination product is then reacted with an alkaline solution of sodium hydroxide at a temperature of 40-45 °C to form 2-Chloro-4-(2,5-dichlorophenyl)phenol, 95%. The reaction yields of the two steps are typically in the range of 90-95%.

properties

IUPAC Name

2-chloro-4-(2,5-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQHJUZTHZXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347591
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78143-73-4
Record name 2-chloro-4-(2,5-dichlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.